molecular formula C8H6ClNO B1351194 5-Chloro-2-methoxybenzonitrile CAS No. 55877-79-7

5-Chloro-2-methoxybenzonitrile

Cat. No. B1351194
Key on ui cas rn: 55877-79-7
M. Wt: 167.59 g/mol
InChI Key: LREABOKKLIVXNA-UHFFFAOYSA-N
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Patent
US07419984B2

Procedure details

Hydrogen chloride gas (˜200 mmol) was passed into a solution of 5-chloro-2-methoxy-benzonitrile(1.68 g, 10.0 mmol) in ethanol (50 ml). After stirring for 48 hours, the mixture was concentrated under reduced pressure. The residue was treated with ethyl acetate (25 ml) and stirred for 1 hour. Filtration provided 5-chloro-2-methoxy-benzimidic acid ethyl ester (1.20 g, 56% yield) as a white powder.
Quantity
200 mmol
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[CH:5][C:6]([O:11][CH3:12])=[C:7]([CH:10]=1)[C:8]#[N:9].[CH2:13]([OH:15])[CH3:14]>>[CH2:13]([O:15][C:8](=[NH:9])[C:7]1[CH:10]=[C:3]([Cl:2])[CH:4]=[CH:5][C:6]=1[O:11][CH3:12])[CH3:14]

Inputs

Step One
Name
Quantity
200 mmol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
1.68 g
Type
reactant
Smiles
ClC=1C=CC(=C(C#N)C1)OC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with ethyl acetate (25 ml)
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)OC(C1=C(C=CC(=C1)Cl)OC)=N
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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